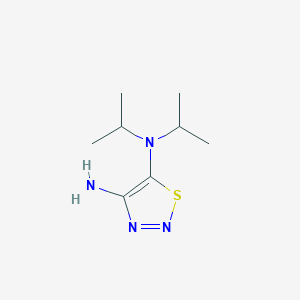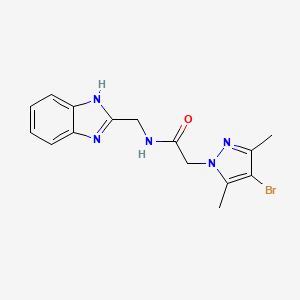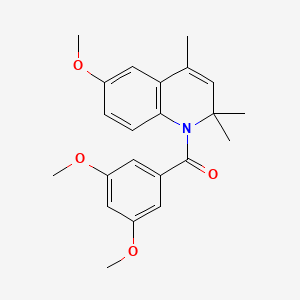![molecular formula C15H11ClN4O4S B11052860 1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole](/img/structure/B11052860.png)
1-(1,3-benzodioxol-5-yl)-5-[(2-chlorobenzyl)sulfonyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-1H-1,2,3,4-tetraazol-5-yl (2-chlorobenzyl) sulfone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-1H-1,2,3,4-tetraazol-5-yl (2-chlorobenzyl) sulfone typically involves multiple steps, including the formation of the benzodioxole ring, the tetrazole ring, and the sulfone group. One common synthetic route involves the following steps:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition of azides with nitriles.
Formation of Sulfone Group: The sulfone group is introduced through the oxidation of sulfides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-1H-1,2,3,4-tetraazol-5-yl (2-chlorobenzyl) sulfone can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides.
Reduction: The compound can be reduced to form sulfides.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfone group can yield sulfoxides, while reduction can yield sulfides.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-1H-1,2,3,4-tetraazol-5-yl (2-chlorobenzyl) sulfone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer and antifungal properties
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-1H-1,2,3,4-tetraazol-5-yl (2- chlorobenzyl) sulfone involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . In antifungal research, it may disrupt fungal cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene-N-(2-chlorophenyl)hydrazine carboxamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
1-(1,3-Benzodioxol-5-yl)-1H-1,2,3,4-tetraazol-5-yl (2-chlorobenzyl) sulfone is unique due to its combination of a benzodioxole ring, a tetrazole ring, and a sulfone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H11ClN4O4S |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-[(2-chlorophenyl)methylsulfonyl]tetrazole |
InChI |
InChI=1S/C15H11ClN4O4S/c16-12-4-2-1-3-10(12)8-25(21,22)15-17-18-19-20(15)11-5-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2 |
InChI Key |
BJKJSNRFCIHOTM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)S(=O)(=O)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3,4-dichlorophenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11052783.png)
![1-(4-Propoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11052798.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11052806.png)
![2-[(4-Benzylpiperidin-1-yl)sulfonyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11052809.png)


![(1R,2S,9S,10R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide](/img/structure/B11052839.png)
![2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11052846.png)
![3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052852.png)
![4-(3-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11052864.png)

![4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052867.png)

